

Anti-Siglec-15 Antibodies: A Comparative Guide to Clinical Trial Results in Oncology

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Introduction

Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a promising novel immune checkpoint target in oncology, particularly for patients who have developed resistance to PD-1/PD-L1 inhibitors. Its expression on tumor cells and tumor-associated macrophages (TAMs) and its role in suppressing T-cell function have made it an attractive candidate for therapeutic intervention. This guide provides a comparative analysis of the clinical trial results for anti-Siglec-15 antibodies, alongside alternative therapies for similar patient populations, supported by available experimental data.

Anti-Siglec-15 Antibody Clinical Trial Landscape

Several anti-Siglec-15 antibodies have entered clinical development, with NC318 (NextCure) and PYX-106 (Pyxis Oncology) being the most prominent. However, the clinical journey for these agents has faced challenges, leading to shifts in development strategies.

NC318 (NextCure)

NC318 is a humanized IgG1 monoclonal antibody designed to block the immunosuppressive function of Siglec-15. It has been evaluated as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.

Monotherapy (NCT03665285): Initial Phase 1/2 data for NC318 monotherapy in patients with advanced or metastatic solid tumors showed a disease control rate of 37%.^[1] However, a subsequent Phase 2 trial showed no responses, leading NextCure to discontinue the development of NC318 as a monotherapy.

Combination Therapy with Pembrolizumab (NCT04699123): In a Phase 2 study for patients with advanced PD-1 axis inhibitor-refractory non-small cell lung cancer (NSCLC), the combination of NC318 and pembrolizumab demonstrated a durable clinical benefit (partial response or stable disease lasting >6 months) in 28% of patients (5 out of 18).^[2]^[3] Notably, all confirmed responses were observed in patients with PD-L1 negative tumors.^[2]

PYX-106 (Pyxis Oncology)

PYX-106 is another anti-Siglec-15 antibody that entered a Phase 1 clinical trial (NCT05718557) for patients with advanced solid tumors.^[4]^[5] While the drug was reported to be generally safe and well-tolerated, Pyxis Oncology has since suspended further clinical investment in PYX-106 to focus on other pipeline assets.

Comparative Efficacy of Anti-Siglec-15 Antibodies and Alternatives

The primary target population for anti-Siglec-15 therapies is patients with advanced solid tumors, particularly NSCLC, who have failed prior PD-1/PD-L1 inhibitor therapy. The following table compares the efficacy of NC318 in combination with pembrolizumab with other emerging therapies in this patient population.

Therapy	Mechanism of Action	Trial	Patient Population	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)
NC318 + Pembrolizumab	Anti-Siglec-15 + Anti-PD-1	NCT04699123	PD-1 refractory NSCLC	28% (Durable Clinical Benefit) [2] [3]	Not Reported	Not Reported
Tiragolumab + Atezolizumab	Anti-TIGIT + Anti-PD-L1	CITYSCAPE (Phase 2)	PD-L1+ metastatic NSCLC (1st line)	37% [6]	5.6 months [6] [7]	23.2 months [8]
Cabozantinib + Atezolizumab	Multi-kinase inhibitor + Anti-PD-L1	CONTACT-01 (Phase 3)	Metastatic NSCLC post-ICI and chemo	Not Reported	4.6 months [9] [10]	10.7 months [9] [10]
Lifileucel (TIL Therapy)	Adoptive Cell Therapy	Phase 2	Advanced NSCLC resistant to ICI	21.4% [11] [12]	Not Reported	Not Reported

Comparative Safety of Anti-Siglec-15 Antibodies and Alternatives

The safety profile is a critical aspect of any new therapy. The table below summarizes the key treatment-related adverse events (TRAEs) observed in the clinical trials.

Therapy	Trial	Key Grade 3+ Treatment-Related Adverse Events
NC318 + Pembrolizumab	NCT04699123	Transverse myelitis (1 patient), infusion reactions (3 patients), rash (1 patient), pneumonitis (1 patient)[2]
Tiragolumab + Atezolizumab	CITYSCAPE (Phase 2)	Increased lipase (9%), diabetes (3%)[8]
Cabozantinib + Atezolizumab	CONTACT-01 (Phase 3)	Diarrhea, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia, vomiting (most common any grade TRAEs)[13]. Grade 3/4 TRAEs occurred in 39.5% of patients.[9][14]
Lifileucel (TIL Therapy)	Phase 2	Hypoxia (54.5%), febrile neutropenia (45.5%), hypophosphatemia (31.8%)[15]

Experimental Protocols

Siglec-15 Immunohistochemistry (IHC) Assay

A validated IHC assay is crucial for identifying patients who are most likely to respond to anti-Siglec-15 therapy.

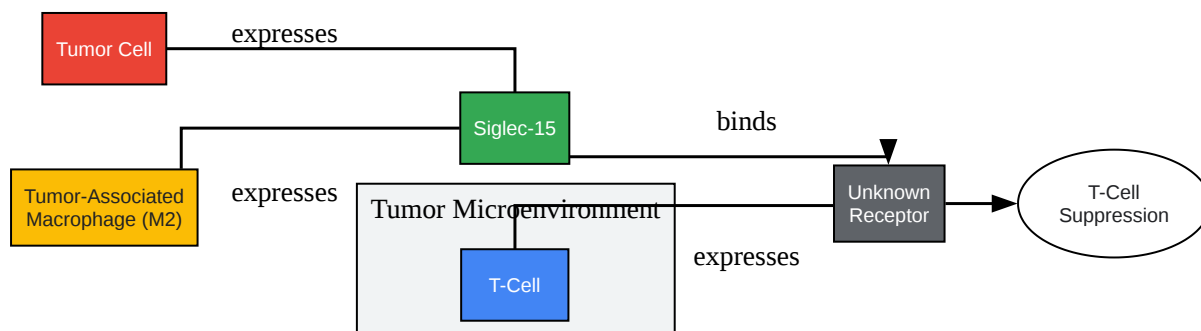
Protocol Summary: A rabbit monoclonal antibody (clone 1F7) targeting the intracellular domain of Siglec-15 has been developed and validated for IHC.[16]

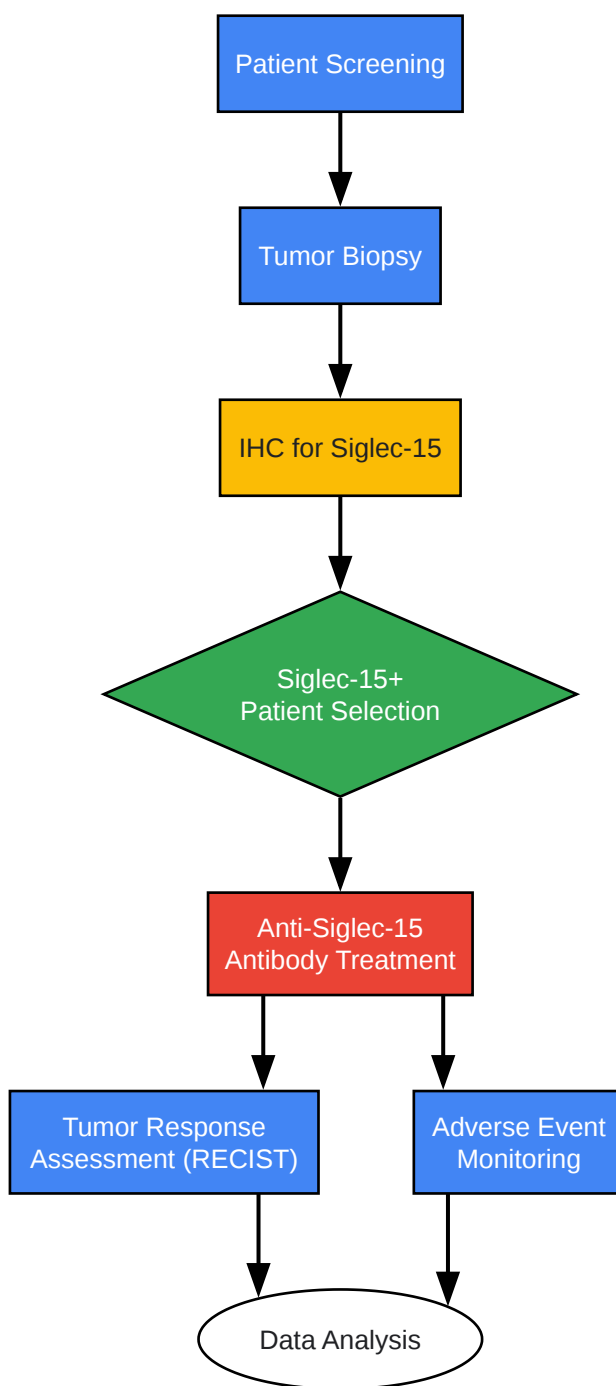
- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
- Antigen Retrieval: Heat-induced epitope retrieval is performed.

- **Primary Antibody Incubation:** The tissue sections are incubated with the anti-Siglec-15 antibody (clone 1F7) at an optimized concentration (e.g., 0.1µg/ml).[\[16\]](#)
- **Detection:** A chromogenic detection system is used to visualize Siglec-15 expression.
- **Scoring:** A scoring system is applied to assess the level of Siglec-15 expression in both tumor cells and immune cells.

Visualizations

Siglec-15 Signaling Pathway





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